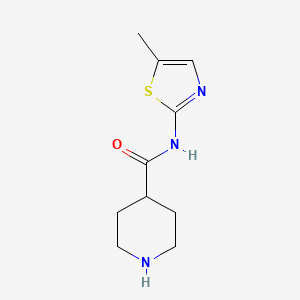
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
化学反应分析
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators
作用机制
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and exhibit anti-cancer properties .
相似化合物的比较
Similar Compounds
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide: An ATP-competitive inhibitor of CDK2, CDK7, and CDK9 with anti-cancer properties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazole-based compounds: Used in various applications, including medicinal chemistry and industrial processes.
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities. Its ability to inhibit cyclin-dependent kinases and induce apoptosis makes it a promising candidate for anticancer research .
生物活性
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxamide group and a thiazole moiety. Its molecular formula is C11H14N2OS with a molecular weight of approximately 225.31 g/mol. The presence of the thiazole ring is crucial for its biological activity, as it enhances the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, disrupting their proliferation.
Key Findings:
- Mechanism of Action: The compound disrupts the cell cycle by inhibiting CDKs, leading to increased apoptosis in various cancer cell lines.
- IC50 Values: Studies have shown IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. It exhibits activity against a variety of pathogens, making it a potential candidate for treating infections.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .
- Biofilm Inhibition: It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.
Synthesis Steps:
- Formation of the thiazole ring.
- Introduction of the piperidine structure.
- Attachment of the carboxamide group.
Comparative SAR Analysis:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methylthiazol-2-yl)piperidine | Thiazole ring; methyl substitution | Antimicrobial | Different methyl substitution location |
| N-(5-bromo-thiazol-2-yl)piperidine | Bromo substitution on thiazole | Anticancer activity | Halogenated variant enhances reactivity |
| N-(5-methylthiazol-2-yl)acetamide | Acetamide instead of piperidine | Antimicrobial | Acetamide group changes polarity and solubility |
This table illustrates how variations in substituents affect biological activity while maintaining core structural similarities with this compound.
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiazole derivatives similar to this compound. For instance:
- Antitumor Studies: A study demonstrated that compounds with similar thiazole structures showed significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells .
- Antimicrobial Studies: Another research highlighted that derivatives exhibited strong antimicrobial activities with promising results against resistant strains .
属性
分子式 |
C10H15N3OS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |
InChI 键 |
NGXFXKBFBWCKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















